

A Technical Guide to the Solubility of 2-Furanacrolein in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Furanacrolein
Cat. No.: B3021440

Get Quote

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-furanacrolein**, a key intermediate in the chemical and pharmaceutical industries.^[1] Recognizing the scarcity of publicly available quantitative solubility data, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of **2-furanacrolein** in a range of common organic solvents. The guide delves into the physicochemical properties of **2-furanacrolein**, explores theoretical principles of solubility including the application of Solubility Parameters, and provides detailed, field-proven experimental protocols. Safety considerations and data presentation methodologies are also addressed to ensure a comprehensive and practical resource.

Introduction to 2-Furanacrolein and its Industrial Significance

2-Furanacrolein, also known as 3-(2-furyl)acrolein, is a furan derivative characterized by an aldehyde functional group conjugated with a furan ring.^[2] Its unique molecular architecture makes it a valuable building block in the synthesis of a variety of fine chemicals and pharmaceutical intermediates.^[1] Its applications range from the development of novel therapeutics to the synthesis of specialty polymers and flavoring agents.^[1]

The solubility of **2-furanacrolein** in organic solvents is a critical parameter that influences its utility in various applications. In drug development, solubility is a key determinant of bioavailability and formulation feasibility. For chemical synthesis, understanding solubility is essential for reaction optimization, purification, and crystallization processes. This guide aims to bridge the existing knowledge gap by providing a foundational understanding of **2-furanacrolein**'s solubility characteristics.

Physicochemical Properties of 2-Furanacrolein

A thorough understanding of the physicochemical properties of **2-furanacrolein** is fundamental to interpreting its solubility.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₂	[2][3]
Molecular Weight	122.12 g/mol	[2][3]
Appearance	White to light yellow to dark green crystalline powder	[1]
Melting Point	49-55 °C	[2][3]
Boiling Point	143 °C at 37 mm Hg	[2][3]
Water Solubility	Insoluble	[2][3]
LogP	1.74	[2][3]

The "insoluble" nature of **2-furanacrolein** in water, coupled with a LogP of 1.74, indicates its lipophilic character, suggesting a preference for organic over aqueous media.

Qualitative Solubility of 2-Furanacrolein and Related Furan Derivatives

While specific quantitative data for **2-furanacrolein** is sparse, qualitative information and data from structurally similar compounds provide valuable insights. A related compound, 2-methyl-3(2-furyl)acrolein, is reported to be soluble in ethanol and oils.^[4] This suggests that **2-furanacrolein** is likely to be soluble in polar solvents like ethanol, as well as in nonpolar, oil-like environments.

Furan itself is soluble in many common organic solvents.^[5] Furthermore, studies on other furan derivatives, such as furan-2-carboxylic acid, have shown that solubility is influenced by the solvent's polarity and hydrogen bonding capacity, with higher solubility observed in solvents like methanol.^[6]

Based on these observations, it can be inferred that **2-furanacrolein** will exhibit good solubility in a range of common organic solvents, including:

- Alcohols (e.g., methanol, ethanol)
- Ketones (e.g., acetone)
- Esters (e.g., ethyl acetate)
- Ethers (e.g., diethyl ether, tetrahydrofuran)
- Aromatic hydrocarbons (e.g., toluene)
- Chlorinated solvents (e.g., dichloromethane)

Conversely, its solubility is expected to be limited in nonpolar aliphatic hydrocarbons such as hexane.

Theoretical Framework for Predicting Solubility

In the absence of extensive experimental data, theoretical models can provide a predictive framework for estimating the solubility of **2-furanacrolein**.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity. **Furanacrolein** possesses both polar (the aldehyde group and the furan oxygen) and nonpolar (the furan ring and the hydrocarbon backbone) characteristics. Its amphiphilic nature suggests it will have a broad solubility profile in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).^[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

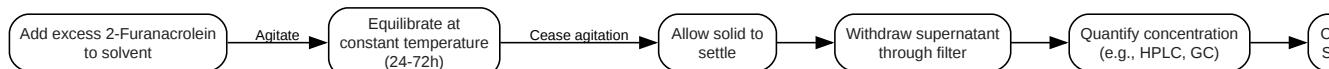
- δD (Dispersion): Arising from van der Waals forces.
- δP (Polar): Arising from dipole-dipole interactions.
- δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.

Every molecule, both solute and solvent, can be assigned these three parameters. The principle behind HSP is that substances with similar HSP values are miscible. The "distance" (R_a) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following formula:

$R_a = \sqrt{4(\delta D_{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2}$

A smaller R_a value indicates a higher likelihood of solubility. While the specific HSP values for **2-furanacrolein** are not readily available in the literature, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of solvents with known HSPs.

Experimental Determination of 2-Furanacrolein Solubility


To obtain accurate and reliable solubility data, experimental determination is essential. The following are two widely accepted methods.

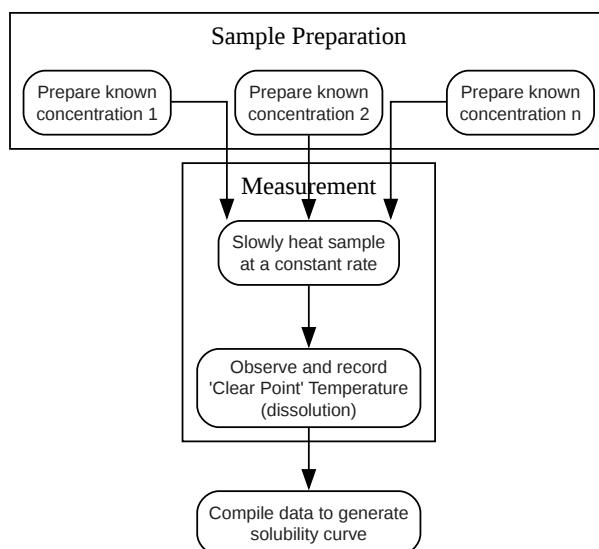
Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.

Protocol:

- Preparation: Add an excess amount of **2-furanacrolein** to a series of vials, each containing a known volume of a different organic solvent.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) until equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a sub-micron filter to remove any undissolved particles.
- Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of **2-furanacrolein** using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
- Calculation: The solubility is then calculated from the measured concentration.

[Click to download full resolution via product page](#)


Caption: Workflow for the Shake-Flask Solubility Determination Method.

Crystal-Clear Point (Polythermal) Method

The crystal-clear point method is a more rapid technique for determining solubility at various temperatures.

Protocol:

- Preparation: Prepare a series of vials with known concentrations of **2-furanacrolein** in a specific solvent.
- Heating: Place the vials in a controlled heating block with a light source and a detector to measure turbidity or with visual observation capabilities.
- Observation: Slowly heat the samples at a constant rate (e.g., 0.5 °C/min).
- Clear Point Determination: The temperature at which the last solid particle dissolves is recorded as the "clear point" or dissolution temperature for that concentration.
- Data Compilation: Repeat this process for each concentration to generate a solubility curve as a function of temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for the Crystal-Clear Point Solubility Determination Method.

Safety and Handling of 2-Furanacrolein

2-Furanacrolein is a hazardous substance and must be handled with appropriate safety precautions.

- Handling: Work in a well-ventilated area, preferably in a chemical fume hood.^[8] Wear suitable personal protective equipment (PPE), including gloves, and a lab coat.^[8] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.^[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[8] Keep away from incompatible materials such as strong oxidizers.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for **2-furanacrolein** before handling.

Conclusion

While quantitative solubility data for **2-furanacrolein** in common organic solvents is not extensively documented in readily accessible literature, a structure for its solubility behavior can be established through an understanding of its physicochemical properties, the principles of solubility, and data from analogous derivatives. This technical guide provides researchers with the theoretical framework and practical methodologies necessary to predict and experimentally verify the solubility of **2-furanacrolein**. The application of Hansen Solubility Parameters and the diligent execution of the shake-flask or crystal-clear point method will empower scientists to generate the precise data required for their specific applications in drug development, chemical synthesis, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Furanacrolein - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. 2-Furanacrolein CAS#: 623-30-3 [m.chemicalbook.com]
- 3. 623-30-3 CAS MSDS (2-Furanacrolein) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methyl-3(2-furyl)acrolein | C8H8O2 | CID 6210220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 2-Furanacrolein in Common Organic Solvents]. BenchChem, [2026]. [Online] Available at: <https://www.benchchem.com/product/b3021440#2-furanacrolein-solubility-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental application.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com